molecular formula C10H11N3 B045411 3-(1H-imidazol-1-ylmethyl)aniline CAS No. 120107-85-9

3-(1H-imidazol-1-ylmethyl)aniline

Cat. No. B045411
Key on ui cas rn: 120107-85-9
M. Wt: 173.21 g/mol
InChI Key: HOZXQBSHRUITCX-UHFFFAOYSA-N
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Patent
US04431815

Procedure details

A mixture of 1-(3-nitrobenzyl)imidazole (0.5 g, 0.0025 mol) and palladium on charcoal (0.05 g, 10%) in dry ethanol (20 ml) was stirred under an atmosphere of hydrogen for 0.25 h. The reaction mixture was then filtered through Hyflo-supercel, and the ethanol was evaporated under reduced pressure to give a colourless oil. The oil was distilled to yield 1-(3-aminobenzyl)imidazole, b.p. 160°/0.01 mm Hg, which solidified on cooling. Recrystallisation of the solid from toluene gave the product as a white solid, m.p. 75°-76°.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:13]=[CH:14][CH:15]=1)[CH2:7][N:8]1[CH:12]=[CH:11][N:10]=[CH:9]1)([O-])=O>[Pd].C(O)C>[NH2:1][C:4]1[CH:5]=[C:6]([CH:13]=[CH:14][CH:15]=1)[CH2:7][N:8]1[CH:12]=[CH:11][N:10]=[CH:9]1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(CN2C=NC=C2)C=CC1
Name
Quantity
0.05 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred under an atmosphere of hydrogen for 0.25 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through Hyflo-supercel
CUSTOM
Type
CUSTOM
Details
the ethanol was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a colourless oil
DISTILLATION
Type
DISTILLATION
Details
The oil was distilled

Outcomes

Product
Details
Reaction Time
0.25 h
Name
Type
product
Smiles
NC=1C=C(CN2C=NC=C2)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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